O-Ethyl Elagolix Methoxy-d3

Catalog No.
S13951787
CAS No.
M.F
C34H34F5N3O5
M. Wt
662.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Ethyl Elagolix Methoxy-d3

Product Name

O-Ethyl Elagolix Methoxy-d3

IUPAC Name

ethyl 4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

Molecular Formula

C34H34F5N3O5

Molecular Weight

662.7 g/mol

InChI

InChI=1S/C34H34F5N3O5/c1-4-47-29(43)17-10-18-40-27(22-11-6-5-7-12-22)20-42-32(44)30(23-13-8-16-28(46-3)31(23)36)21(2)41(33(42)45)19-24-25(34(37,38)39)14-9-15-26(24)35/h5-9,11-16,27,40H,4,10,17-20H2,1-3H3/t27-/m0/s1/i3D3

InChI Key

KSJCDYANYVOJPK-ZOQQQWHXSA-N

Canonical SMILES

CCOC(=O)CCCNC(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)OCC)CC4=C(C=CC=C4F)C(F)(F)F)C

O-Ethyl Elagolix Methoxy-d3 is a synthetic compound that belongs to a class of small molecule gonadotropin-releasing hormone receptor antagonists. It is structurally related to Elagolix, which is used in clinical settings primarily for the management of conditions such as endometriosis and uterine fibroids. The compound's chemical formula is C34D3H31F5N3O5C_{34}D_3H_{31}F_5N_3O_5 and it has a molecular weight of approximately 631.6 g/mol . The presence of deuterium atoms (D) in its structure suggests that it may be utilized in metabolic studies or pharmacokinetic research due to the distinct isotopic signature they provide.

Typical for organic compounds, particularly those involving functional groups present in its structure, such as amines, ketones, and ethers. These reactions may include:

  • Nucleophilic substitutions: The ethyl group can be substituted under appropriate conditions.
  • Hydrolysis: The methoxy group may be hydrolyzed in the presence of strong acids or bases.
  • Reductive reactions: Potential reduction of certain functional groups could occur, depending on the reaction conditions.

The specific pathways and mechanisms would depend on the reagents and conditions applied in each reaction.

As a gonadotropin-releasing hormone receptor antagonist, O-Ethyl Elagolix Methoxy-d3 functions by inhibiting the action of gonadotropin-releasing hormone. This inhibition leads to a decrease in the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, resulting in reduced levels of ovarian sex hormones such as estradiol and progesterone. This mechanism is beneficial in treating hormone-sensitive conditions like endometriosis and uterine fibroids, where hormonal modulation can alleviate symptoms .

The synthesis of O-Ethyl Elagolix Methoxy-d3 involves several steps that typically include:

  • Starting materials: The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Formation of key intermediates: Through a series of reactions such as alkylation, acylation, or coupling reactions, intermediates are formed that lead towards the final product.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Detailed synthetic routes are often proprietary or published in specialized chemical literature .

O-Ethyl Elagolix Methoxy-d3 has potential applications in:

  • Pharmaceutical development: As a research tool for understanding the pharmacodynamics and pharmacokinetics of gonadotropin-releasing hormone receptor antagonists.
  • Clinical research: Investigating its efficacy and safety profile in treating conditions related to hormonal imbalances.
  • Biochemical studies: Utilizing its isotopic labeling for tracing studies in metabolic pathways.

Interaction studies involving O-Ethyl Elagolix Methoxy-d3 focus on its binding affinity to gonadotropin-releasing hormone receptors and potential interactions with other pharmacological agents. These studies are crucial for assessing drug-drug interactions and understanding how this compound may affect or be affected by concurrent medications.

  • Receptor binding assays: To determine affinity and selectivity for gonadotropin-releasing hormone receptors.
  • Metabolic profiling: Evaluating how it is metabolized by cytochrome P450 enzymes and other metabolic pathways to predict interactions with other drugs metabolized through similar routes .

O-Ethyl Elagolix Methoxy-d3 shares structural similarities with several other compounds within the class of gonadotropin-releasing hormone receptor antagonists. Notable similar compounds include:

  • Elagolix: The parent compound, used clinically for endometriosis.
  • Relugolix: Another oral gonadotropin-releasing hormone receptor antagonist with similar applications.
  • Degarelix: A peptide-based antagonist used primarily for prostate cancer treatment.

Comparison Table

Compound NameStructure TypePrimary UseUnique Features
O-Ethyl Elagolix Methoxy-d3Small moleculeResearch toolDeuterated for metabolic studies
ElagolixSmall moleculeEndometriosis treatmentFirst oral GnRH antagonist approved
RelugolixSmall moleculeProstate cancer treatmentOral administration
DegarelixPeptideProstate cancer treatmentInjectable formulation

O-Ethyl Elagolix Methoxy-d3's unique isotopic labeling sets it apart from these compounds, making it particularly useful for research applications aimed at understanding drug metabolism and pharmacokinetics .

XLogP3

5.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

662.26069224 g/mol

Monoisotopic Mass

662.26069224 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

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